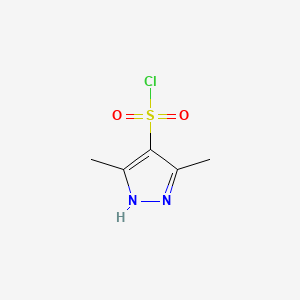

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

説明

Background and significance of pyrazole derivatives in organic chemistry

Pyrazole derivatives constitute one of the most extensively studied classes of five-membered heterocyclic compounds, characterized by their distinctive ring structure containing three carbon atoms and two adjacent nitrogen atoms. The remarkable versatility of pyrazole frameworks has established them as indispensable scaffolds in organic synthesis, with their presence spanning numerous therapeutic categories and industrial applications. These heterocycles exhibit exceptional pharmacological diversity, demonstrating activities ranging from anti-inflammatory and analgesic properties to antiviral and anticancer effects.

The significance of pyrazole derivatives in modern pharmaceutical chemistry cannot be overstated, as evidenced by their incorporation into commercially available drugs such as celecoxib, a potent anti-inflammatory agent, rimonabant for anti-obesity applications, and betazole as a histamine H₂-receptor agonist. The structural sophistication of pyrazole systems has attracted considerable attention from researchers worldwide, leading to the development of numerous synthetic methodologies and the exploration of diverse biological applications. The presence of the pyrazole nucleus in pharmacological agents across different therapeutic categories has conclusively demonstrated the pharmacological potential of this heterocyclic framework.

Pyrazoles function as π-excess aromatic heterocycles, exhibiting distinct reactivity patterns that make them particularly valuable in synthetic applications. Electrophilic substitution reactions occur preferentially at position 4, while nucleophilic attacks favor positions 3 and 5, providing synthetic chemists with predictable and controllable reaction pathways. This characteristic reactivity profile has facilitated the development of sophisticated synthetic strategies for accessing diversely substituted pyrazole derivatives, each potentially possessing unique biological activities.

The historical development of pyrazole chemistry traces back to fundamental discoveries in heterocyclic synthesis, with the establishment of various cyclocondensation methodologies serving as cornerstone approaches for accessing substituted pyrazoles. These methodologies include cyclocondensation of hydrazine and similar derivatives with carbonyl systems, dipolar cycloadditions, and multicomponent reactions, each offering distinct advantages in terms of substrate scope and reaction conditions. The evolution of these synthetic approaches has enabled the preparation of increasingly complex pyrazole derivatives with enhanced biological profiles and improved pharmaceutical properties.

Historical development of sulfonyl chloride chemistry

Sulfonyl chlorides represent a fundamental class of organosulfur compounds characterized by the general formula RSO₂X, where X denotes a halogen atom. The historical development of sulfonyl chloride chemistry has been marked by significant advances in both synthetic methodologies and understanding of their reactivity patterns. The stability of sulfonyl halides decreases in the order fluorides > chlorides > bromides > iodides, with sulfonyl chlorides and fluorides dominating practical applications due to their favorable stability and reactivity profiles.

The industrial preparation of arylsulfonyl chlorides has traditionally relied on a two-step, one-pot reaction from arenes and chlorosulfonic acid, exemplified by the synthesis of benzenesulfonyl chloride from benzene. This classical approach involves the initial formation of an intermediate sulfonic acid, which subsequently undergoes chlorination to yield the desired sulfonyl chloride product. Alternative synthetic routes have included the oxidation of thionyl chloride and the reaction of benzenediazonium chloride with sulfur dioxide in the presence of copper(I) chloride.

The synthetic versatility of sulfonyl chlorides has established them as exceptionally powerful electrophiles in organic synthesis, enabling rapid and selective coupling reactions with a wide variety of nucleophiles. This reactivity has made sulfonyl chlorides indispensable reagents in medicinal chemistry, particularly for the formation of complex sulfonamides through reaction with appropriate amines. However, traditional methods for synthesizing sulfonyl chlorides from sulfonic acids using highly oxidizing reagents such as phosphorus oxychloride and sulfuryl chloride have suffered from low chemoselectivity and limited functional group compatibility.

Recent advances in sulfonyl chloride chemistry have focused on developing milder and more selective synthetic methodologies that can accommodate the increasing complexity of modern pharmaceutical targets. These developments have included the exploration of alternative synthetic approaches using pyrylium salt reagents and improved protocols for late-stage functionalization applications. The evolution of sulfonyl chloride chemistry continues to drive innovation in synthetic methodology, with particular emphasis on developing functional group-tolerant procedures suitable for complex molecule synthesis.

Position of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride in heterocyclic chemistry

This compound occupies a unique position within heterocyclic chemistry as a multifunctional intermediate that combines the pharmacological relevance of pyrazole frameworks with the synthetic utility of sulfonyl chloride functionality. The compound's molecular architecture features strategic methyl substitution at positions 3 and 5 of the pyrazole ring, which significantly influences both its chemical reactivity and potential biological activities. This substitution pattern provides enhanced stability while maintaining the characteristic electrophilic properties of the sulfonyl chloride group.

The tetrahedral sulfur center in this compound is attached to two oxygen atoms, the pyrazole ring system, and a chloride atom, creating a highly reactive electrophilic site that serves as the foundation for numerous synthetic transformations. The presence of the sulfonyl chloride functionality at position 4 of the pyrazole ring represents an optimal positioning for synthetic applications, as this location provides both synthetic accessibility and reactivity without compromising the aromatic character of the heterocycle.

The compound's CAS number 80466-78-0 and PubChem CID 594587 establish its recognized status in chemical databases, reflecting its importance in both academic research and industrial applications. The molecular structure can be represented by the SMILES notation CC1=C(C(C)=NN1)S(Cl)(=O)=O, which clearly depicts the dimethyl-substituted pyrazole core with the sulfonyl chloride substituent at the 4-position.

Within the broader context of heterocyclic chemistry, this compound serves as a representative example of how traditional heterocyclic frameworks can be functionalized with reactive groups to create versatile synthetic intermediates. The compound demonstrates the successful integration of two distinct chemical functionalities—the biologically relevant pyrazole nucleus and the synthetically versatile sulfonyl chloride group—into a single molecular entity that retains the beneficial properties of both components.

Research significance and applications spectrum

The research significance of this compound extends across multiple domains of chemical science, with particular emphasis on its role as a pharmaceutical intermediate and synthetic building block. The compound's applications spectrum encompasses drug discovery programs, where it serves as a key intermediate in the synthesis of bioactive molecules, and methodological research focused on developing improved synthetic protocols for complex molecule assembly.

In pharmaceutical chemistry, this compound functions as a crucial intermediate for accessing pyrazole-4-sulfonamide derivatives, which have demonstrated significant antiproliferative activities against various cancer cell lines. Research investigations have revealed that compounds derived from this sulfonyl chloride intermediate exhibit promising biological profiles, making them attractive targets for medicinal chemistry optimization programs. The compound's utility in late-stage functionalization protocols has been particularly noteworthy, enabling the modification of complex pharmaceutical targets under mild reaction conditions.

The synthetic applications of this compound encompass a broad range of coupling reactions with nucleophiles, including amines, alcohols, and other heteroatom-containing substrates. These reactions proceed under relatively mild conditions and demonstrate excellent functional group tolerance, making the compound particularly valuable for complex molecule synthesis where harsh reaction conditions might compromise sensitive functionalities. The compound's reactivity profile has been extensively studied, revealing its potential for forming diverse chemical linkages including sulfonamides, sulfonates, and other sulfur-containing functional groups.

Current research trends involving this compound focus on expanding its applications in drug discovery and developing improved synthetic methodologies for its preparation and utilization. The compound's role in medicinal chemistry continues to evolve, with ongoing investigations exploring its potential in various therapeutic areas and its utility as a building block for novel pharmaceutical entities. The growing recognition of pyrazole-based drugs in clinical applications further underscores the significance of synthetic intermediates like this compound in advancing pharmaceutical research.

特性

IUPAC Name |

3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2S/c1-3-5(11(6,9)10)4(2)8-7-3/h1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGSZCQLPLYKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344129 | |

| Record name | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80466-78-0 | |

| Record name | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis of 3,5-Dimethyl-1H-pyrazole Core

The pyrazole ring is typically synthesized by the condensation of hydrazine hydrate with acetylacetone (2,4-pentanedione). This reaction forms 3,5-dimethyl-1H-pyrazole as the core heterocyclic structure.

- Reaction: Hydrazine hydrate + Acetylacetone → 3,5-Dimethyl-1H-pyrazole

- Conditions: Usually carried out in aqueous or alcoholic solvents under reflux.

Sulfonylation to Form Sulfonyl Chloride

The 3,5-dimethyl-1H-pyrazole is then subjected to sulfonylation using chlorosulfonic acid (ClSO₃H), which introduces the sulfonyl chloride group at the 4-position of the pyrazole ring.

- Reaction: 3,5-Dimethyl-1H-pyrazole + Chlorosulfonic acid → 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

- Conditions: The reaction is highly exothermic and requires strict temperature control, typically maintained between -20°C and 0°C to avoid decomposition or side reactions.

- Industrial Scale: Large reactors with efficient cooling systems are used to manage the exothermic nature of the reaction. The product is purified by crystallization or distillation to achieve high purity.

Alternative and Catalyzed Methods

Recent research has explored Lewis base-catalyzed synthesis routes involving N-propargylic sulfonylhydrazone derivatives, which undergo a 1,3-sulfonyl shift to yield multisubstituted 4-sulfonyl-1H-pyrazoles. Although this method is more general for substituted pyrazoles, it provides insight into alternative synthetic strategies for sulfonylated pyrazoles.

| Step | Reaction | Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Formation of pyrazole ring | Hydrazine hydrate + Acetylacetone | Reflux in aqueous/alcoholic solvent | Forms 3,5-dimethyl-1H-pyrazole |

| 2 | Sulfonylation | Chlorosulfonic acid | -20°C to 0°C, controlled addition | Introduces sulfonyl chloride at position 4 |

| 3 | Purification | Crystallization or distillation | Ambient or reduced pressure | Ensures product purity |

- The sulfonylation involves electrophilic substitution where chlorosulfonic acid acts as the sulfonylating agent.

- The pyrazole nitrogen atoms influence regioselectivity, favoring substitution at the 4-position.

- The reaction is sensitive to moisture and oxidizing agents, which can degrade the sulfonyl chloride group.

- Continuous flow reactors are sometimes employed to improve control over reaction parameters such as temperature, pressure, and reagent flow rates, enhancing yield and reproducibility.

- Automated systems help maintain consistent quality and scale-up feasibility.

- Safety protocols are critical due to the exothermic nature of sulfonylation and the moisture sensitivity of the product.

- Bases such as potassium tert-butoxide have been found effective in related sulfonamide synthesis steps, indicating the importance of base choice in downstream reactions involving sulfonyl chlorides.

- Reaction monitoring by TLC and LC-MS is standard to ensure completion and purity.

- Yields for sulfonyl chloride formation are generally high when temperature and reagent addition rates are carefully controlled.

The preparation of this compound is well-established through a two-step process involving pyrazole ring formation followed by sulfonylation with chlorosulfonic acid. Industrial and laboratory methods emphasize temperature control and purification to obtain high-purity material. Advances in catalyzed synthesis and continuous flow techniques offer potential improvements in efficiency and scalability.

化学反応の分析

Types of Reactions

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

Oxidation and Reduction: The sulfonyl chloride group can be reduced to sulfonamide or oxidized to sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines and alcohols are common nucleophiles used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.

Major Products Formed

Sulfonamides: Formed through substitution reactions with amines.

Sulfonic Acids: Formed through oxidation reactions.

Sulfonyl Hydrides: Formed through reduction reactions.

科学的研究の応用

Pharmaceutical Intermediate

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride serves primarily as a pharmaceutical intermediate . It is used in the synthesis of various bioactive compounds, particularly those belonging to the pyrazole and sulfonamide classes. The compound's reactivity allows it to participate in sulfonylation reactions, leading to the formation of sulfonamide derivatives that exhibit significant biological activity .

Antiproliferative Agents

Recent studies have highlighted the synthesis of new pyrazole-4-sulfonamide derivatives derived from this compound. These derivatives have been evaluated for their antiproliferative activity against cancer cell lines, such as U937 cells. The results indicated promising biological activity, paving the way for potential therapeutic applications in oncology .

Structure-Activity Relationship Studies

In-depth structure-activity relationship (SAR) studies have been conducted on sulfonamide derivatives obtained from this compound. These studies help identify key structural features that enhance biological activity, such as modifications at the 3 or 5 positions of the pyrazole ring. For instance, certain substitutions have been shown to significantly increase potency against specific biological targets .

Safety and Handling Considerations

Due to its moisture sensitivity and incompatibility with oxidizing agents, proper handling protocols must be followed when working with this compound. It is essential to store this compound in a dry environment and use appropriate personal protective equipment during synthesis and application .

Synthesis Procedure Overview

A typical synthesis procedure involves the reaction of 3,5-dimethylisoxazole with chlorosulfonic acid under controlled conditions to produce sulfonyl chloride derivatives. The reaction is monitored using thin-layer chromatography (TLC) to ensure completion before purification by column chromatography .

Yield and Characterization

The yield of synthesized compounds can vary based on reaction conditions. For example, yields of up to 90% have been reported for certain derivatives when optimized conditions are applied. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final products .

Data Tables

| Application Area | Description | Example Compounds |

|---|---|---|

| Pharmaceutical Intermediate | Used for synthesizing bioactive compounds | Pyrazole-4-sulfonamides |

| Antiproliferative Agents | Exhibits activity against cancer cell lines | U937 cell inhibitors |

| Enzyme Inhibitors | Inhibits N-acylethanolamine acid amidase | NAAA inhibitors |

| Synthesis Yield | Yields can reach up to 90% under optimized conditions | Various pyrazole derivatives |

作用機序

The mechanism of action of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with biological molecules through its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s molecular targets include enzymes involved in metabolic pathways and receptors on cell surfaces .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The reactivity and applications of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride are best understood through comparisons with analogues differing in substituents or functional groups. Below is a detailed analysis:

Table 1: Key Structural Analogues and Their Properties

生物活性

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 80466-78-0) is a chemical compound characterized by a pyrazole ring substituted with two methyl groups and a sulfonyl chloride group. Its molecular formula is CHClNOS, and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

- Molecular Weight : 194.64 g/mol

- Purity : Typically available at 97% purity

- Structure : Features a sulfonyl chloride group that enhances its reactivity with nucleophiles in biological systems.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This interaction can disrupt normal cellular functions, leading to various pharmacological effects. The sulfonyl chloride moiety is particularly reactive and can participate in biochemical reactions that may inhibit or activate specific enzymes or receptors.

Biological Activity Overview

Research indicates that this compound exhibits:

- Antimicrobial Properties : It has been evaluated for its efficacy against various bacterial strains, demonstrating potential as an antimicrobial agent.

- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapy.

Antiproliferative Activity

In a study assessing the antiproliferative effects of pyrazole derivatives, this compound was included among compounds tested against U937 cells using the CellTiter-Glo assay. Results indicated that this compound did not exhibit significant cytotoxicity but showed potential for further development as an anticancer agent due to its structural properties .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis involving various pyrazole derivatives highlighted the importance of substituents on the pyrazole ring. Modifications at the 3 and 5 positions significantly influenced biological activity, with certain configurations yielding enhanced potency against specific targets. For example, the introduction of lipophilic side chains improved inhibitory effects against N-acylethanolamine acid amidase (NAAA), suggesting that similar modifications could enhance the activity of this compound .

Comparative Analysis of Similar Compounds

| Compound Name | Biological Activity | Key Structural Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Sulfonyl chloride group |

| 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | Anticancer | Fluoroethyl substitution |

| 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | Versatile in synthesis | Isopropyl group |

Synthesis

The synthesis of this compound typically involves multi-step reactions where specific catalysts and solvents are employed to optimize yield and purity. The compound serves as an intermediate in the synthesis of more complex biologically active molecules, enhancing its utility in drug discovery .

Q & A

Q. What are the standard synthetic routes for 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, and how are reaction conditions optimized?

The compound is synthesized via a three-step process:

- Step 1 : Hydrazine hydrate reacts with acetylacetone in methanol at 25–30°C to form 3,5-dimethyl-1H-pyrazole (95% yield).

- Step 2 : Methylation using potassium tert-butoxide and methyl iodide in THF (78% yield).

- Step 3 : Sulfonation with chlorosulfonic acid and thionyl chloride (SOCl₂) in chloroform at 60°C (90% yield). Critical factors include temperature control during sulfonation to avoid side reactions and stoichiometric excess of SOCl₂ to ensure complete conversion .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods:

- ¹H/¹³C-NMR : Pyrazole ring protons appear as singlets (δ ~2.2–2.5 ppm for methyl groups; δ ~6.8–7.2 ppm for aromatic protons in derivatives). Sulfonyl groups do not exhibit protons but influence neighboring shifts .

- IR Spectroscopy : S=O stretches at ~1170 cm⁻¹ and ~1360 cm⁻¹ confirm sulfonyl chloride formation. NH stretches (if present) appear at ~3200–3400 cm⁻¹ .

- HPLC/LC-MS : Quantify purity and detect byproducts, especially unreacted intermediates .

Advanced Research Questions

Q. What strategies are effective for synthesizing sulfonamide derivatives from this compound, and how are reaction yields maximized?

- General Protocol : React this compound (1.5 mmol) with amines (e.g., phenethylamine) in anhydrous THF using triethylamine (TEA) as a base. Stir at room temperature until starting material consumption (TLC monitoring). Extract with DCM, dry over Na₂SO₄, and concentrate. Yields range from 31% to 83%, depending on amine reactivity .

- Optimization : Use a 1:1.2 molar ratio of sulfonyl chloride to amine. Add TEA slowly to control exothermicity. For sterically hindered amines, extend reaction time to 24–48 hours .

Q. How does this compound contribute to the development of anticancer or antimicrobial agents?

- Biological Activity : The sulfonamide moiety enhances binding to enzyme active sites (e.g., carbonic anhydrase, kinase targets). Derivatives show antiproliferative activity against cancer cell lines (IC₅₀ values in µM range) via apoptosis induction .

- Structure-Activity Relationship (SAR) : Methyl groups at pyrazole positions 3 and 5 improve metabolic stability. Substitution at the sulfonamide nitrogen (e.g., aryl groups) modulates potency and selectivity .

Q. What crystallographic tools are recommended for resolving structural ambiguities in derivatives?

- SHELX Suite : Use SHELXL for refining small-molecule crystal structures. High-resolution X-ray data (d-spacing < 1 Å) ensures accurate placement of sulfonyl and methyl groups .

- ORTEP-III : Generate thermal ellipsoid plots to visualize disorder in the pyrazole ring or sulfonyl orientation. Combine with Hirshfeld surface analysis to assess intermolecular interactions .

Q. How can conflicting data on reaction yields or purity be resolved?

- Purity Challenges : Commercial batches (e.g., 97% purity) may contain residual chlorosulfonic acid or SOCl₂, affecting reactivity. Pre-purify via recrystallization (methanol/chloroform) or column chromatography .

- Yield Discrepancies : Optimize anhydrous conditions (e.g., molecular sieves in THF) to prevent hydrolysis of sulfonyl chloride. Monitor reaction progress via in situ IR or NMR .

Methodological Considerations

- Safety : While specific toxicity data for this compound is limited, handle with standard sulfonyl chloride precautions: use PPE (nitrile gloves, face shield), work in a fume hood, and neutralize spills with sodium bicarbonate .

- Stability : Store at room temperature in a desiccator. Avoid prolonged exposure to moisture, which hydrolyzes the sulfonyl chloride to sulfonic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。